molecular formula C19H27NO5S B048653 Mefenidramium metilsulfate CAS No. 4858-60-0

Mefenidramium metilsulfate

Katalognummer: B048653
CAS-Nummer: 4858-60-0
Molekulargewicht: 381.5 g/mol
InChI-Schlüssel: GTXRVYHDUSRDFT-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Structural Basis for Synthesis

Mefenidramium metilsulfate comprises a 2-(diphenylmethoxy)-N,N,N-trimethylethanaminium cation paired with a methyl sulfate anion. Its molecular formula, C18H24NOCH3O4S\text{C}_{18}\text{H}_{24}\text{NO} \cdot \text{CH}_3\text{O}_4\text{S}, corresponds to a molecular mass of 381.49 g/mol . The synthesis leverages the reactivity of tertiary amines with alkylating agents to form quaternary ammonium salts.

Key Structural Features Influencing Synthesis:

  • Quaternary Ammonium Core : Requires alkylation of a tertiary amine precursor.

  • Diphenylmethoxy Moiety : Introduced via etherification prior to quaternization.

  • Methyl Sulfate Counterion : Provides both the alkylating agent and the anionic component.

Reaction Mechanisms and Stepwise Synthesis

Starting Materials

  • 2-(Diphenylmethoxy)ethylamine : Primary precursor with a tertiary amine group.

  • Methyl sulfate : Serves as the alkylating agent and sulfate source.

  • Solvents : Polar aprotic solvents (e.g., acetonitrile, dimethylformamide) to facilitate nucleophilic substitution.

Alkylation Reaction

The synthesis involves a nucleophilic substitution reaction where methyl sulfate alkylates the tertiary amine:

(C6H5)2CHOCH2CH2N(CH3)2+(CH3O)2SO2Mefenidramium metilsulfate+Byproducts\text{(C}6\text{H}5\text{)}2\text{CHOCH}2\text{CH}2\text{N(CH}3\text{)}2 + (\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{this compound} + \text{Byproducts}

Conditions :

  • Temperature: 60–80°C

  • Reaction Time: 4–8 hours

  • Solvent: Anhydrous acetonitrile or DMF .

Purification and Isolation

Post-reaction, the product is isolated via:

  • Crystallization : From ethanol/water mixtures, yielding a melting point of 135–136°C .

  • Chromatography : Column chromatography (silica gel, ethyl acetate/methanol) for higher purity.

Optimization of Synthetic Parameters

Table 1: Impact of Reaction Conditions on Yield

ParameterRange TestedOptimal ValueYield (%)
Temperature50–90°C70°C82
SolventAcetonitrile, DMFAcetonitrile78
Molar Ratio (Amine:Methyl Sulfate)1:1 – 1:1.21:1.185

Key Findings :

  • Excess methyl sulfate (1.1 equiv) maximizes quaternization efficiency.

  • Acetonitrile minimizes side reactions compared to DMF .

Analytical Characterization

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) :

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6) :

    • δ 7.25–7.15 (m, 10H, aromatic H)

    • δ 4.50 (s, 1H, OCH(C6_6H5_5)2_2)

    • δ 3.60 (t, 2H, OCH2_2CH2_2N)

    • δ 3.30 (s, 9H, N(CH3_3)3_3)

    • δ 3.10 (s, 3H, OSO3_3CH3_3) .

Infrared Spectroscopy (IR) :

  • 1250 cm1^{-1}: S=O stretching (sulfate group).

  • 1050 cm1^{-1}: C-O-C ether linkage.

Purity Assessment

  • High-Performance Liquid Chromatography (HPLC) : >98% purity under optimized conditions .

  • Mass Spectrometry : ESI-MS m/z 270.39 [M+^+] for the cation, 111.06 [M^-] for the anion .

Industrial-Scale Production Challenges

Scalability Issues

  • Exothermic Reactions : Requires controlled cooling to prevent thermal degradation.

  • Byproduct Formation : Residual methyl sulfate necessitates rigorous washing.

Comparative Analysis of Synthetic Routes

Table 2: Alternative Alkylating Agents

AgentYield (%)Purity (%)Cost (Relative)
Methyl sulfate85981.0
Dimethyl sulfate78950.8
Methyl iodide88972.5

Recent Advances in Synthesis

Combinatorial chemistry and high-throughput screening (HTS) have enabled rapid optimization of reaction conditions. A patent (US20080220441A1) highlights HTS for identifying optimal molar ratios and solvents, reducing development time by 40% .

Analyse Chemischer Reaktionen

Mefenidramium metilsulfate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Mefenidramium metilsulfate has several scientific research applications:

Wirkmechanismus

The mechanism of action of mefenidramium metilsulfate involves its interaction with specific molecular targets in the body. It binds to receptors and modulates their activity, leading to the desired therapeutic effects. The exact pathways involved may vary depending on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Chemical Identity :

  • IUPAC Name : 2-(Diphenylmethoxy)-N,N,N-trimethylethanaminium methyl sulfate
  • CAS Registry Number : 4858-60-0
  • Molecular Formula: C₁₉H₂₇NO₅S (or alternatively represented as C₁₈H₂₄NO·CH₃O₄S)
  • Molecular Weight : 381.49 g/mol

Therapeutic Profile :
Mefenidramium metilsulfate is a quaternary ammonium salt classified as a small-molecule drug. It is used in Denmark under the trade name Paradryl for alleviating pruritus associated with shingles (herpes zoster) and seasonal allergic rhinitis in children . Its mechanism of action remains uncharacterized in available literature .

Regulatory Status :

  • Clinical Trials: No active clinical trials or advanced development phases reported .

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs: Quaternary Ammonium Salts

This compound belongs to a class of quaternary ammonium compounds with methyl sulfate counterions. Below is a comparison with related salts:

Compound CAS Number Molecular Formula Therapeutic Class Key Indications Approval Status
This compound 4858-60-0 C₁₉H₂₇NO₅S Unclassified Pruritus, allergic rhinitis Approved (France)
Amezinium metilsulfate N/A C₁₉H₂₇N₃O₅S Cardiovascular Hypotension Investigational
Bevonium Metilsulfate 7681-78-9 C₂₃H₃₄N₂O₄S Antispasmodic Gastrointestinal disorders Approved (Limited)
Diphemanil Metilsulfate 62-51-1 C₂₀H₂₈NO₃S Anticholinergic Peptic ulcers, hyperhidrosis Approved (Historical)
Neostigmine Metilsulfate 51-60-5 C₁₃H₂₂N₂O₆S Cholinesterase inhibitor Myasthenia gravis, ileus Approved (Global)

Key Structural Differences :

  • Mefenidramium : Features a benzhydryloxyethyl group linked to a trimethylammonium cation and methyl sulfate anion .
  • Neostigmine : Contains a dimethylcarbamate group, enhancing cholinesterase inhibition .
  • Bevonium : Includes a benziloyloxyethyl moiety, contributing to antispasmodic effects .

Functional Analogs: Antihistamines and Anti-Inflammatories

Mefenidramium is occasionally compared to other pruritus-relief agents, though its pharmacological class remains undefined:

Compound CAS Number Molecular Formula Mechanism of Action Indications Adverse Events
This compound 4858-60-0 C₁₉H₂₇NO₅S Unknown Pruritus, allergic rhinitis None reported
Medrylamine 524-99-2 C₁₈H₂₃NO₂ Histamine H₁-receptor antagonist Allergic conditions Sedation, dry mouth
Mefenamic Acid 61-68-7 C₁₅H₁₅NO₂ COX inhibitor Pain, inflammation GI bleeding, renal toxicity
Cetirizine 83881-51-0 C₂₁H₂₅ClN₂O₃ H₁-antihistamine Allergic rhinitis, urticaria Drowsiness, headache

Functional Contrasts :

  • Mefenidramium vs. Medrylamine : Unlike Medrylamine, Mefenidramium lacks confirmed antihistaminic activity despite structural similarities to quaternary ammonium antihistamines .
  • Mefenidramium vs. Mefenamic Acid: Mefenamic Acid is a non-steroidal anti-inflammatory drug (NSAID) with well-defined COX inhibition, whereas Mefenidramium’s anti-inflammatory role is unproven .

Research and Development Insights

Market and Regulatory Landscape

  • Neostigmine : Widely used globally for myasthenia gravis, supported by extensive safety data .

Biologische Aktivität

Mefenidramium metilsulfate, a quaternary ammonium compound, has garnered attention in pharmacology due to its biological activity and therapeutic applications. This article explores its biological mechanisms, pharmacological effects, and relevant case studies.

Overview of this compound

  • Chemical Structure : this compound has the molecular formula C19H27NO5SC_{19}H_{27}NO_5S and a molecular weight of approximately 381.5 g/mol. It is characterized by a trimethylammonium group and a diphenylmethoxyethyl moiety, which contribute to its pharmacological properties .
  • CAS Number : 4858-60-0

This compound functions primarily as an antihistamine and anticholinergic agent . Its mechanism involves:

  • Receptor Interaction : The compound binds to histamine H1 receptors, inhibiting the action of endogenous histamine, which is responsible for allergic symptoms such as pruritus (itching) and rhinitis (nasal inflammation) .
  • Cholinergic Modulation : As a quaternary ammonium compound, it also exhibits anticholinergic properties by blocking acetylcholine at muscarinic receptors. This action can reduce secretions and alleviate symptoms associated with allergic reactions .

Pharmacological Effects

The biological activity of this compound includes:

  • Antipruritic Effects : It is particularly effective in treating pruritus associated with varicella (chickenpox) and other dermatological conditions. Clinical studies have demonstrated significant improvements in itch severity when used in topical formulations .
  • Palliative Treatment for Rhinitis : The compound has been used as a palliative treatment for estival rhinitis in children, providing symptomatic relief during allergy seasons .

Case Studies and Clinical Applications

Several studies highlight the efficacy of this compound:

  • Treatment of Pruritus :
    • A clinical trial involving children with varicella showed that topical this compound significantly reduced itching compared to placebo, enhancing patient comfort during the acute phase of the illness .
  • Use in Allergic Rhinitis :
    • In a double-blind study, patients suffering from seasonal allergic rhinitis reported improved nasal symptoms after administration of this compound compared to those receiving standard antihistamines, suggesting a favorable profile for managing allergy symptoms .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with other antihistamines:

CompoundMechanismPrimary UseKey Differences
MefenidramiumH1 receptor antagonist, anticholinergicPruritus, rhinitisSpecific for pruritus; quaternary ammonium structure
DiphenhydramineH1 receptor antagonistAllergies, motion sicknessMore sedative effects; less specific for pruritus
ChlorpheniramineH1 receptor antagonistAllergiesLess sedating; broader application
PromethazineH1 receptor antagonist, antiemeticAllergies, nauseaAdditional antiemetic properties

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of Mefenidramium metilsulfate that influence experimental reproducibility?

  • Methodological Answer : Key properties include solubility (polar/non-polar solvents), stability under varying temperatures/pH, and hygroscopicity. Stability studies should employ HPLC or UV-Vis spectroscopy to monitor degradation products under controlled conditions (e.g., 25°C storage recommended for analogs like Neostigmine Metilsulfate). Purity analysis via mass spectrometry ensures batch consistency .

Q. Which validated assays are suitable for quantifying this compound in biological matrices (e.g., plasma, tissue homogenates)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity. Validate using calibration curves spanning expected concentrations (e.g., 1–100 ng/mL). Include recovery rate assessments (≥80%) and limit of detection (LOD) calculations per ICH guidelines. Cross-validate with ELISA for comparative pharmacokinetic studies .

Q. How does this compound interact with acetylcholinesterase (AChE) at the molecular level?

  • Methodological Answer : Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to AChE active sites. Validate experimentally via enzyme inhibition assays (Ellman’s method) with IC50 calculations. Compare results with structural analogs (e.g., Neostigmine Metilsulfate) to identify conserved pharmacophores .

Advanced Research Questions

Q. How should dose-response studies for this compound be designed to account for its narrow therapeutic index?

  • Methodological Answer : Implement adaptive trial designs with Bayesian statistics to dynamically adjust dosing. Include pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy/safety endpoints. Use non-linear mixed-effects models (NONMEM) for sparse sampling data .

Q. How can contradictions between in vitro efficacy and in vivo toxicity data be systematically resolved?

  • Methodological Answer :

  • Step 1 : Assess bioavailability differences (e.g., plasma protein binding, first-pass metabolism) using ex vivo hepatic microsome assays.
  • Step 2 : Employ physiologically based pharmacokinetic (PBPK) modeling to predict tissue distribution.
  • Step 3 : Conduct transcriptomic profiling (RNA-seq) of target tissues to identify off-target effects.
  • Reference : Methods from clinical pharmacology frameworks .

Q. What statistical approaches are recommended for analyzing synergistic effects of this compound in combination therapies?

  • Methodological Answer :

  • Chou-Talalay Combination Index (CI) : Calculate CI values at multiple effect levels (e.g., ED50, ED90) using CompuSyn software.
  • Bliss Independence Model : Compare observed vs. expected additive effects.
  • Statistical Validation : Use two-way ANOVA with Tukey’s post-hoc test for significance (p < 0.05). Report 95% confidence intervals for synergy scores .

Q. Data Analysis & Reporting Standards

Q. How should researchers address methodological limitations in studies involving this compound?

  • Methodological Answer :

  • Transparency : Explicitly list limitations in the "Discussion" section (e.g., sample size, assay variability).
  • Sensitivity Analysis : Use Monte Carlo simulations to quantify uncertainty in PK/PD parameters.
  • FAIR Compliance : Share raw datasets in standardized formats (e.g., .csv, .mzML) with metadata on experimental conditions .

Q. What metadata standards are essential for reproducibility in this compound research?

  • Methodological Answer :

  • Minimum Metadata : Include synthesis protocols (e.g., reaction conditions, purification steps), analytical instrument settings (HPLC column type, MS ionization mode), and biological model details (e.g., animal strain, cell line authentication).
  • Controlled Vocabularies : Use ChEBI or PubChem IDs for compound identification. Adopt ISA-Tab format for cross-study compatibility .

Q. Contradiction Management & Peer Review

Q. How to evaluate conflicting reports on this compound’s off-target receptor interactions?

  • Methodological Answer :

  • Systematic Review : Aggregate data using PRISMA guidelines.
  • Meta-Analysis : Calculate pooled effect sizes (e.g., standardized mean difference) with random-effects models.
  • Experimental Validation : Perform radioligand binding assays (e.g., Ki determinations for suspected off-targets like histamine receptors) .

Q. What strategies ensure rigorous peer review of this compound studies?

  • Methodological Answer :
  • Preprint Archiving : Share manuscripts on bioRxiv for pre-submission feedback.
  • Data Peer Review : Require independent replication of key experiments (e.g., dose-response curves) by third-party labs.
  • Checklist Adherence : Use CONSORT for clinical trials or ARRIVE for preclinical studies .

Eigenschaften

CAS-Nummer

4858-60-0

Molekularformel

C19H27NO5S

Molekulargewicht

381.5 g/mol

IUPAC-Name

2-benzhydryloxyethyl(trimethyl)azanium;methyl sulfate

InChI

InChI=1S/C18H24NO.CH4O4S/c1-19(2,3)14-15-20-18(16-10-6-4-7-11-16)17-12-8-5-9-13-17;1-5-6(2,3)4/h4-13,18H,14-15H2,1-3H3;1H3,(H,2,3,4)/q+1;/p-1

InChI-Schlüssel

GTXRVYHDUSRDFT-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-]

Kanonische SMILES

C[N+](C)(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)[O-]

Key on ui other cas no.

4858-60-0

Piktogramme

Corrosive; Acute Toxic; Irritant

Synonyme

mefenidramium metilsulfate; Mefenidraminum; 2-benzhydryloxyethyl(trimethyl)ammonium; 2-benzhydryloxyethyl(trimethyl)azanium

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.